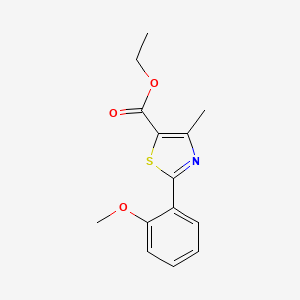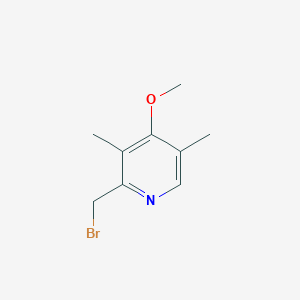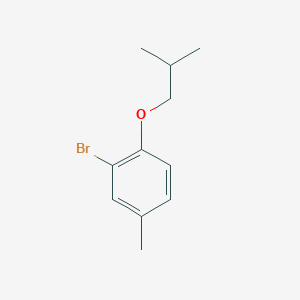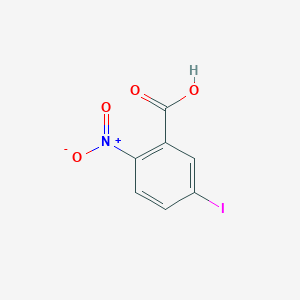
Benzene, 1-iodo-2-(4-pentenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzene, 1-iodo-2-(4-pentenyloxy)-” is likely a derivative of benzene, which is the simplest member of a large family of hydrocarbons known as aromatic hydrocarbons . These compounds contain ring structures and exhibit bonding that must be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory .
Synthesis Analysis
While specific synthesis methods for “Benzene, 1-iodo-2-(4-pentenyloxy)-” are not available, benzene derivatives are often synthesized through electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reactions that “Benzene, 1-iodo-2-(4-pentenyloxy)-” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 1-iodo-2-(4-pentenyloxy)-” would depend on its specific structure. In general, benzene and its derivatives are nonpolar and are usually colorless liquids or solids with a characteristic aroma .Applications De Recherche Scientifique
Tosyloxylactonization of Alkenoic Acids
Benzene derivatives have been utilized in tosyloxylactonization reactions with alkenoic acids. For example, in a study by Shah et al. (1986), [hydroxy(tosyloxy)iodo]benzene reacts with various alkenoic acids to yield tosyloxylactones and unsaturated lactones, demonstrating its potential in organic synthesis (Shah, Taschner, Koser, & Rach, 1986).
Halogenation of Polyalkylbenzenes
In the field of halogenation, [hydroxy(tosyloxy)iodo]benzene has been found effective as a catalyst. Bovonsombat and Mcnelis (1993) used it for ring halogenations of polyalkylbenzenes, highlighting its role as a catalyst in organic reactions (Bovonsombat & Mcnelis, 1993).
Synthesis of γ-Lactones
Benzene derivatives are also instrumental in the synthesis of γ-lactones. Ikeda et al. (1998) showed that 2-iodo-N-(prop-2-enyl)acetamides, when treated with triethylborane in boiling benzene, undergo cyclization to yield 4-(iodomethyl)pyrrolidin-2-ones (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).
Hexaarylbenzenes Synthesis
A study by Suzuki et al. (2015) explored the synthesis of hexaarylbenzenes using benzene as a building block. This research highlights the structural diversity of benzene derivatives, which are essential in the development of various chemical compounds (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Ruthenium-Catalyzed Cyclization
In a study by Lin et al. (2005), 1-(2'-iodoethynylphenyl)-2-propyloxirane was treated with a ruthenium catalyst to produce 1-iodo-2-naphthol in different solvents, revealing the solvent-dependent chemoselectivity of the process (Lin, Maddirala, & Liu, 2005).
Orientations Futures
Propriétés
IUPAC Name |
1-iodo-2-pent-4-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h2,4-5,7-8H,1,3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHVHICIUUQRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549476 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-iodo-2-(4-pentenyloxy)- | |
CAS RN |
107616-61-5 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)






![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)